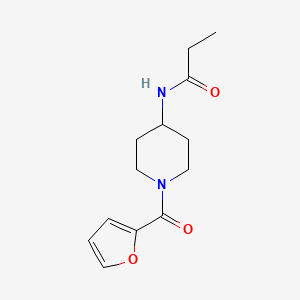
4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate is a chemical compound with the molecular formula C14H19NO3 It is a derivative of benzoic acid and piperidine, featuring a hydroxyl group on the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 1-(2-chloroethyl)piperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the ester linkage between the benzoic acid and the piperidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Formation of 4-(2-(4-oxopiperidin-1-yl)ethyl)benzoate.
Reduction: Formation of 4-(2-(4-hydroxypiperidin-1-yl)ethyl)benzyl alcohol.
Substitution: Formation of 4-(2-(4-chloropiperidin-1-yl)ethyl)benzoate.
Aplicaciones Científicas De Investigación
4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The hydroxyl group on the piperidine ring plays a crucial role in its binding affinity and specificity. The compound may also interact with enzymes, inhibiting or activating their function, thereby affecting various biochemical pathways.
Comparación Con Compuestos Similares
4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate can be compared with other similar compounds, such as:
4-(2-(4-Methylpiperidin-1-yl)ethyl)benzoate: Similar structure but with a methyl group instead of a hydroxyl group.
4-(2-(4-Chloropiperidin-1-yl)ethyl)benzoate: Similar structure but with a chlorine atom instead of a hydroxyl group.
4-(2-(4-Aminopiperidin-1-yl)ethyl)benzoate: Similar structure but with an amino group instead of a hydroxyl group.
The uniqueness of this compound lies in its hydroxyl group, which imparts specific chemical reactivity and biological activity that differ from its analogs.
Propiedades
Fórmula molecular |
C14H18NO3- |
|---|---|
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
4-[2-(4-hydroxypiperidin-1-yl)ethyl]benzoate |
InChI |
InChI=1S/C14H19NO3/c16-13-6-9-15(10-7-13)8-5-11-1-3-12(4-2-11)14(17)18/h1-4,13,16H,5-10H2,(H,17,18)/p-1 |
Clave InChI |
QCDGFRHBHHQYLI-UHFFFAOYSA-M |
SMILES canónico |
C1CN(CCC1O)CCC2=CC=C(C=C2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)


![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)







![2,2-dimethyl-N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B14916027.png)


